2-Amino-7-hydroxy-1'-methyl-2'-oxospiro[chromene-4,3'-indole]-3-carbonitrile
Overview
Description
2-amino-7-hydroxy-1’-methyl-2’-oxo-1’,2’-dihydrospiro[chromene-4,3’-indole]-3-carbonitrile is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-hydroxy-1’-methyl-2’-oxo-1’,2’-dihydrospiro[chromene-4,3’-indole]-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 7-hydroxy-4-methylcoumarin with isatin in the presence of a base, followed by the addition of malononitrile. The reaction is usually carried out in a solvent such as ethanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-amino-7-hydroxy-1’-methyl-2’-oxo-1’,2’-dihydrospiro[chromene-4,3’-indole]-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
2-amino-7-hydroxy-1’-methyl-2’-oxo-1’,2’-dihydrospiro[chromene-4,3’-indole]-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound’s unique spiro structure makes it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Research: It is used in studies related to enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of 2-amino-7-hydroxy-1’-methyl-2’-oxo-1’,2’-dihydrospiro[chromene-4,3’-indole]-3-carbonitrile involves its interaction with various molecular targets. In medicinal applications, it can bind to DNA, leading to the inhibition of DNA replication and transcription. This results in the suppression of cell proliferation and induction of apoptosis in cancer cells . The compound may also interact with specific enzymes, inhibiting their activity and affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4-methylcoumarin: A precursor in the synthesis of the target compound.
Isatin: Another precursor used in the synthesis.
Spirooxindoles: A class of compounds with similar spiro structures.
Uniqueness
2-amino-7-hydroxy-1’-methyl-2’-oxo-1’,2’-dihydrospiro[chromene-4,3’-indole]-3-carbonitrile is unique due to its specific combination of functional groups and spiro structure, which confer distinct chemical and biological properties. Its ability to interact with DNA and enzymes makes it a valuable compound in medicinal chemistry and biological research .
Properties
IUPAC Name |
2-amino-7-hydroxy-1'-methyl-2'-oxospiro[chromene-4,3'-indole]-3-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3/c1-21-14-5-3-2-4-11(14)18(17(21)23)12-7-6-10(22)8-15(12)24-16(20)13(18)9-19/h2-8,22H,20H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCWFXHKTSKRQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)C4=C(C=C(C=C4)O)OC(=C3C#N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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